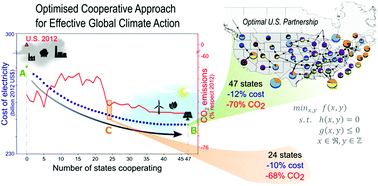Time for global action: an optimised cooperative approach towards effective climate change mitigation†
Energy & Environmental Science Pub Date: 2017-10-11 DOI: 10.1039/C7EE02278F
Abstract
The difficulties in climate change negotiations together with the recent withdrawal of the U.S. from the Paris Agreement call for new cooperative mechanisms to enable a resilient international response. In this study we propose an approach to aid such negotiations based on quantifying the benefits of interregional cooperation and distributing them among the participants in a fair manner. Our approach is underpinned by advanced optimisation techniques that automate the screening of millions of alternatives for differing levels of cooperation, ultimately identifying the most cost-effective solutions for meeting emission targets. We apply this approach to the Clean Power Plan, a related act in the U.S. aiming at curbing carbon emissions from electricity generation, but also being withdrawn. We find that, with only half of the states cooperating, the cost of electricity generation could be reduced by US$41 billion per year, while simultaneously cutting carbon emissions by 68% below 2012 levels. These win–win scenarios are attained by sharing the emission targets and trading electricity among the states, which allows exploiting regional advantages. Fair sharing of dividends may be used as a key driver to spur cooperation since the global action to mitigate climate change becomes beneficial for all participants. Even if global cooperation remains elusive, it is worth trying since the mere cooperation of a few states leads to significant benefits for both the U.S. economy and the climate. These findings call on the U.S. to reconsider its withdrawal but also boost individual states to take initiative even in the absence of federal action.


Recommended Literature
- [1] Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation†
- [2] Molecular design of dual-emission rhodamine analogs†
- [3] Controlling the fractal dimension in self-assembly of terpyridine modified insulin by Fe2+ and Eu3+ to direct in vivo effects†
- [4] Fiber-shaped perovskite solar cells with 5.3% efficiency†
- [5] Optimizing the interaction between poly(vinyl alcohol) and sandy soil for enhanced water retention performance†
- [6] Novel high band gap pendant-borylated carbazole polymers with deep HOMO levels through direct +NB− interaction for organic photovoltaics†
- [7] Contents list
- [8] Preparation of Ru–Pt bimetallic monolayer on nanoporous gold film electrode and its application as an ultrasensitive sensor for determination of methionine
- [9] Detection of total count of Staphylococcus aureus using anti-toxin antibody labelled gold magnetite nanocomposites: a novel tool for capture, detection and bacterial separation†
- [10] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 137361-05-8









